molecular formula C21H31ClN2O3 B11389112 2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B11389112
M. Wt: 394.9 g/mol
InChI Key: KBEIDVJBQVHXRX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one is a complex organic compound It is characterized by the presence of a chlorinated phenoxy group, a piperidine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperidine Introduction: The phenoxy intermediate is then reacted with a piperidine derivative under controlled conditions to introduce the piperidine ring.

    Morpholine Addition: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The phenoxy and piperidine groups may interact with enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A simpler compound with similar phenoxy structure but lacking the piperidine and morpholine groups.

    N-(2-(4-Chloro-3,5-dimethylphenoxy)ethyl)-N-(3-chloro-2-methylphenyl)amine: Another compound with a similar phenoxy group but different substituents.

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H31ClN2O3

Molecular Weight

394.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C21H31ClN2O3/c1-16-13-19(14-17(2)21(16)22)27-15-20(25)24-7-4-3-5-18(24)6-8-23-9-11-26-12-10-23/h13-14,18H,3-12,15H2,1-2H3

InChI Key

KBEIDVJBQVHXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCCC2CCN3CCOCC3

Origin of Product

United States

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